3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea
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Overview
Description
3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea typically involves multiple steps. One common approach is to start with the preparation of the 4-methyl-2-oxo-2H-chromen-7-yl acetate derivative, which can be synthesized via the Pechmann condensation reaction . This involves the reaction of phenols with ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under controlled conditions .
Next, the chromen-7-yl acetate derivative is reacted with 2,4-dimethylphenyl isocyanate to form the desired urea compound. This step requires precise control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-Methyl-2-oxo-2H-chromen-7-yl]oxy}acetylglycylglycine
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- [(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile
Uniqueness
3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H20N2O5/c1-12-4-7-17(14(3)8-12)22-21(26)23-19(24)11-27-15-5-6-16-13(2)9-20(25)28-18(16)10-15/h4-10H,11H2,1-3H3,(H2,22,23,24,26) |
InChI Key |
QZPWUJZGVUSHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C |
Origin of Product |
United States |
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